molecular formula C11H10O2 B13702872 3,7-Dimethyl-2H-1-benzopyran-2-one CAS No. 89228-71-7

3,7-Dimethyl-2H-1-benzopyran-2-one

Cat. No.: B13702872
CAS No.: 89228-71-7
M. Wt: 174.20 g/mol
InChI Key: FGOJVYKXEHPRGF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl-2H-1-benzopyran-2-one typically involves the condensation of a suitable phenol with a β-ketoester, followed by cyclization. One common method is the Pechmann condensation, where phenol reacts with ethyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid, to form the coumarin structure .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, biocatalytic methods using enzymes like alkaline protease from Bacillus licheniformis have been explored for more sustainable and efficient production .

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield coumarin-3,4-quinone, while reduction can produce dihydrocoumarin derivatives .

Scientific Research Applications

3,7-Dimethyl-2H-1-benzopyran-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-2H-1-benzopyran-2-one involves multiple molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for various applications. Its ability to modulate multiple biological pathways sets it apart from other coumarin derivatives .

Properties

CAS No.

89228-71-7

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

3,7-dimethylchromen-2-one

InChI

InChI=1S/C11H10O2/c1-7-3-4-9-6-8(2)11(12)13-10(9)5-7/h3-6H,1-2H3

InChI Key

FGOJVYKXEHPRGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)O2)C

Origin of Product

United States

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